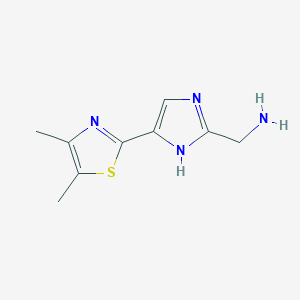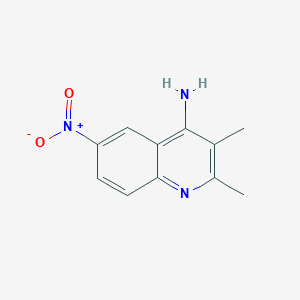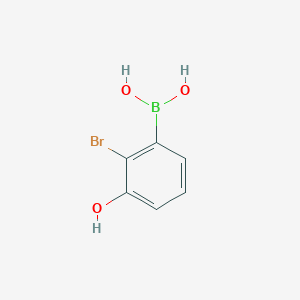
6-Bromopicolinyl hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromopicolinohydrazide is a heterocyclic compound with the molecular formula C₆H₆BrN₃O and a molecular weight of 216.04 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals. The compound is known for its unique structure, which includes a bromine atom attached to a pyridine ring, making it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Bromopicolinohydrazide can be synthesized through various methods. One common approach involves the reaction of 6-bromopicolinic acid with hydrazine hydrate under reflux conditions . The reaction typically requires an inert atmosphere and temperatures ranging from 80°C to 100°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for 6-Bromopicolinohydrazide are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial synthesis may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromopicolinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.
Applications De Recherche Scientifique
6-Bromopicolinohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: Research into potential therapeutic agents often involves 6-Bromopicolinohydrazide as a precursor.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromopicolinohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The bromine atom and the hydrazide group play crucial roles in binding to these targets, affecting their activity and leading to desired biological effects .
Comparaison Avec Des Composés Similaires
- 6-Bromopicolinic acid
- 6-Bromopyridine-2-carbohydrazide
- 6-Bromopicolinyl hydrazide
Comparison: 6-Bromopicolinohydrazide is unique due to its specific substitution pattern on the pyridine ring. Compared to similar compounds, it offers distinct reactivity and binding properties, making it particularly valuable in certain synthetic and research applications .
Propriétés
Formule moléculaire |
C6H6BrN3O |
|---|---|
Poids moléculaire |
216.04 g/mol |
Nom IUPAC |
6-bromopyridine-2-carbohydrazide |
InChI |
InChI=1S/C6H6BrN3O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H,10,11) |
Clé InChI |
CUDQTPCGOPBJEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11892084.png)



![4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11892115.png)




![3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11892149.png)

